6-Hydroxypyridin-2(1H)-one sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypyridin-2(1H)-one sulphate is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a sulphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyridin-2(1H)-one sulphate typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with sodium hydroxide to form 2-hydroxypyridine, followed by further hydroxylation at the 6th position using a suitable oxidizing agent . The sulphate group can be introduced by reacting the hydroxylated pyridine with sulphuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyridin-2(1H)-one sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine ketones or aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxypyridin-2(1H)-one sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxypyridin-2(1H)-one sulphate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Similar in structure but lacks the sulphate group.
6-Hydroxypyridine: Similar but without the sulphate group.
2-Pyridone: A related compound with a keto group instead of a hydroxyl group.
Uniqueness
6-Hydroxypyridin-2(1H)-one sulphate is unique due to the presence of both the hydroxyl and sulphate groups, which confer distinct chemical and biological properties
Biological Activity
6-Hydroxypyridin-2(1H)-one sulphate (CAS No. 51100-43-7) is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group and a sulfate group attached to a pyridine ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C₅H₇N₁O₆S
- Molecular Weight : 189.18 g/mol
- Functional Groups : Hydroxyl (-OH), Sulfate (-OSO₃)
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also provide benefits in neurodegenerative conditions.
- Metal Ion Chelation : The compound has the ability to chelate metal ions, which is significant in biological systems where metal ions play crucial roles in enzyme function and cellular processes.
The mechanism of action for this compound primarily involves:
- Metal Ion Binding : The hydroxyl and sulfate groups enhance the compound's ability to bind with metal ions, potentially modulating enzyme activities.
- Neuroprotective Pathways : It may influence pathways associated with oxidative stress and inflammation, common in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Hydroxyquinoline | Hydroxy group on a quinoline ring | Antimicrobial, anticancer |
2,6-Dihydroxypyridine | Two hydroxyl groups on pyridine | Intermediate in nicotine degradation |
1-Hydroxy-2(1H)-pyridinone | Hydroxyl group on pyridine | Iron chelation, neuroprotective |
The presence of the sulfate group in this compound enhances its solubility and biological reactivity compared to other hydroxypyridine derivatives, allowing for unique interactions that may not occur with structurally similar compounds.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various applications:
- Neuroprotection : In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative damage. For instance, research on related pyridinones has shown their efficacy in reducing apoptosis in neuronal cell lines exposed to neurotoxic agents .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.
- Therapeutic Potential : The compound's ability to chelate metal ions positions it as a potential therapeutic agent for conditions like Alzheimer's disease, where metal ion dysregulation is implicated .
Properties
CAS No. |
56047-04-2 |
---|---|
Molecular Formula |
C5H7NO6S |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
6-hydroxy-1H-pyridin-2-one;sulfuric acid |
InChI |
InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4) |
InChI Key |
JAGQQVFIGXVVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)O.OS(=O)(=O)O |
Related CAS |
626-06-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.